1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Beschreibung
Systematic IUPAC Name Derivation
The systematic nomenclature of this compound follows IUPAC conventions for complex organic molecules. The name is constructed by identifying the longest carbon chain and the principal functional group, which in this case is the ethanone (acetyl) group attached to the piperazine nitrogen. The benzenesulfonyl portion contains three substituents: a chlorine atom at position 5, a methyl group at position 4, and a propoxy group at position 2, all relative to the sulfonyl attachment point.
The systematic name reflects the hierarchical structure of the molecule, starting with the ethanone backbone and progressively describing the piperazine ring system and its sulfonyl substituent. This nomenclature system ensures unambiguous identification of the compound and facilitates database searches and chemical literature reviews. The complexity of the name reflects the sophisticated molecular architecture that characterizes this research chemical.
Alternative naming conventions may be encountered in different chemical databases and supplier catalogs. These variations often simplify the nomenclature for practical purposes while maintaining chemical accuracy. Understanding these naming variations is crucial for comprehensive literature searches and chemical procurement processes.
Alternative Synonyms and Registry Numbers
The compound is registered in chemical databases under the CAS Registry Number 942771-47-3, which serves as the primary unique identifier for this specific molecular structure. This CAS number is essential for unambiguous identification across different chemical suppliers, research databases, and regulatory systems worldwide.
| Registry Information | Value |
|---|---|
| CAS Number | 942771-47-3 |
| MDL Number | Not specified |
| PubChem CID | Not available in search results |
| Chemical Abstract Name | This compound |
Alternative synonyms and catalog numbers vary among chemical suppliers, with each company often assigning internal product codes for inventory management purposes. Life Chemicals, for example, uses the catalog number F3386-0674 for this compound across different package sizes. These supplier-specific identifiers are important for procurement but should not be confused with standardized registry numbers.
The compound may also appear in patent literature and research publications under abbreviated names or structural descriptors. However, the full systematic name and CAS number remain the most reliable identifiers for ensuring accurate compound identification across different contexts and applications.
Molecular Formula and Weight Analysis
The molecular formula C16H23ClN2O4S provides essential information about the atomic composition of this compound. This formula indicates the presence of 16 carbon atoms, 23 hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic structure of the compound.
| Molecular Properties | Value | Significance |
|---|---|---|
| Molecular Formula | C16H23ClN2O4S | Atomic composition |
| Molecular Weight | 374.88 g/mol | Molar mass for calculations |
| Chlorine Content | 9.47% by mass | Halogen contribution |
| Sulfur Content | 8.56% by mass | Sulfonyl group presence |
| Nitrogen Content | 7.48% by mass | Piperazine functionality |
The molecular weight of 374.88 g/mol positions this compound in the mid-range molecular weight category typical of small molecule pharmaceuticals. This molecular weight is advantageous for drug-like properties, as it falls well within Lipinski's Rule of Five criteria for oral bioavailability, although other physicochemical parameters would need evaluation for complete drug-likeness assessment.
The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, and chlorine) contributes to the compound's potential for diverse intermolecular interactions. The nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors and may be protonated under physiological conditions, while the sulfonyl group provides both hydrogen bond accepting capability and potential for dipolar interactions.
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-4-9-23-15-10-12(2)14(17)11-16(15)24(21,22)19-7-5-18(6-8-19)13(3)20/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJTDXYLKMNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Substrate Functionalization
The benzene ring is functionalized with chloro , methyl , and propoxy groups prior to sulfonation. Propoxy introduction typically involves Williamson ether synthesis, reacting propanol with a halogenated benzene derivative under basic conditions. Subsequent chlorination and methylation are achieved via Friedel-Crafts alkylation or electrophilic substitution, though steric and electronic effects necessitate careful positioning.
Sulfonation and Chlorination
Sulfonation is performed using chlorosulfonic acid (ClSO₃H), which introduces the sulfonic acid group. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride. For example:
Regioselectivity is critical; the propoxy group’s electron-donating nature directs sulfonation to the ortho/para positions, while chloro and methyl groups deactivate specific sites.
Reaction of Benzenesulfonyl Chloride with 1-Acetylpiperazine
Nucleophilic Substitution
The sulfonyl chloride reacts with 1-acetylpiperazine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion:
Solvent and Temperature Optimization
-
Solvents : Polar aprotic solvents like DMF enhance nucleophilicity, while DCM minimizes side reactions.
-
Temperature : Reactions proceed at 25–30°C for 12–24 hours, though elevated temperatures (e.g., 50°C) may accelerate kinetics.
Purification and Characterization
Workup Procedures
Post-reaction, the mixture is diluted with water, and the product is extracted using DCM. Organic layers are dried (Na₂SO₄) and concentrated. Recrystallization from diisopropyl ether or ethanol yields pure product.
Analytical Validation
-
¹H/¹³C NMR : Confirms acetyl and sulfonyl group integration.
-
LC-MS : Validates molecular weight (MW = 375.87 g/mol).
-
Elemental Analysis : Verifies C, H, N, S, and Cl composition.
Alternative Methods and Comparative Analysis
Direct Sulfonylation of Piperazine
An alternative route involves reacting piperazine with the sulfonyl chloride first, followed by acetylation. However, this risks over-sulfonylation and requires stringent stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30 min) reduces reaction time but necessitates specialized equipment.
Industrial Scalability and Challenges
Byproduct Management
Hydrolysis byproducts (e.g., HCl) are neutralized, while unreacted sulfonyl chloride is quenched with aqueous NaHCO₃.
| Parameter | Example from Source 2 | Example from Source 3 |
|---|---|---|
| Solvent | Toluene/DMF | Dichloromethane |
| Base | Diisopropylethylamine | Triethylamine |
| Temperature (°C) | 80–85 | 25–30 |
| Reaction Time (hours) | 24 | 12 |
| Yield (%) | 70–75* | 65–70* |
*Estimated from analogous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, possibly converting it to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), thiols (RSH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been studied for its role in inhibiting specific enzymes that are crucial in various disease pathways. Notably, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide signaling pathways. This inhibition can lead to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension by enhancing vasodilation and improving blood flow .
Table 1: Summary of Pharmacological Activities
| Activity | Target Enzyme/Pathway | Therapeutic Area |
|---|---|---|
| PDE Inhibition | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction |
| Antitumor Activity | c-Src Kinase | Cancer Treatment |
| Antimicrobial Properties | Various Pathogens | Infection Control |
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit various kinases, particularly Src family kinases (SFKs). These kinases play a pivotal role in cancer cell proliferation and survival. The compound demonstrated high selectivity for SFKs over other kinases, indicating its potential as a targeted cancer therapy .
Case Study: c-Src Kinase Inhibition
In preclinical models, the compound exhibited significant antitumor effects by inhibiting c-Src kinase activity, leading to reduced tumor growth and increased survival rates in xenograft models of human pancreatic cancer . This highlights its potential application in oncology.
Development of Novel Therapeutics
The compound's structural features allow for modifications that can enhance its bioactivity and pharmacokinetic properties. Research has shown that derivatives of this compound can be designed to improve solubility and bioavailability, making them suitable candidates for further development as therapeutic agents .
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Potential Application |
|---|---|---|
| Addition of Hydroxy Groups | Increased Solubility | Oral Bioavailability |
| Substitution at Piperazine Ring | Enhanced Selectivity | Targeted Cancer Therapy |
Toxicity and Safety Profile
The safety profile of the compound has been evaluated through in vitro cellular toxicity assays. Studies involving Vero E6 cells indicated that the compound has a favorable toxicity profile, with a high concentration required to achieve cytotoxic effects . This suggests that it may be safe for further development in clinical settings.
Wirkmechanismus
The mechanism of action of 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key analogs based on substituents, molecular weight, and physical properties:
Key Observations:
- Substituent Effects: Propoxy vs. Chlorothiophene vs. Benzenesulfonyl: T8D replaces the benzene ring with a thiophene, reducing molecular weight (308.80 vs. ~396.91) and altering electronic properties due to sulfur’s polarizability. Pyridazine vs. Benzene: Y92 incorporates a pyridazine ring, which introduces additional hydrogen-bonding sites, possibly improving receptor affinity.
- Salt Forms: QD11 is synthesized as a hydrogen oxalate salt , likely improving aqueous solubility compared to non-salt analogs.
Pharmacological and Functional Insights
- Receptor Targeting :
- QD10–QD12 demonstrate dual activity as histamine H3 receptor ligands and antioxidants, with purity ≥98%. The chlorobenzoyl group in QD15 may enhance receptor binding via hydrophobic interactions.
- Y92 ’s cyclopropyl-fluorophenyl group suggests selectivity for CNS targets due to increased blood-brain barrier penetration.
- Antioxidant Properties: Compounds with benzoylphenoxy groups (e.g., QD11 ) show notable radical-scavenging activity, linked to their electron-donating substituents.
Biologische Aktivität
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H23ClN4O3S
- Molecular Weight : 388.85 g/mol
This structure incorporates a piperazine ring, which is known for its versatility in drug design, particularly in targeting various receptors and enzymes.
Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific enzymes or receptors. In particular:
- Inhibition of Kinases : The compound may act as an inhibitor of Src family kinases (SFKs), which are implicated in cancer progression. Studies have shown that related compounds can inhibit c-Src and Abl enzymes at low concentrations, suggesting a potential role in cancer therapeutics .
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies:
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. For instance, related piperazine derivatives have demonstrated efficacy against human breast cancer cell lines, with IC50 values indicating moderate to significant cytotoxicity .
Neuroprotective Effects
In vitro studies have suggested that compounds with similar structures can protect neuronal cells from glutamate-induced toxicity. This neuroprotective effect was assessed using PC12 cells, highlighting the potential for treating neurodegenerative diseases .
Case Studies
- Breast Cancer Cell Lines : A study synthesized novel thiouracil amide compounds related to piperazine derivatives and tested their effects on estrogen-receptor-positive breast cancer cells. The results indicated that these compounds could significantly reduce cell viability, with specific mechanisms involving apoptosis pathways and PARP inhibition .
- Neurotoxicity Models : Another study focusing on neuroprotective effects found that certain piperazine derivatives could mitigate glutamate-induced neurotoxicity in PC12 cells, suggesting potential therapeutic applications in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical considerations for synthesizing 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one with high purity?
The synthesis involves multi-step reactions requiring precise optimization:
- Starting Materials : Substituted piperazines and benzenesulfonyl derivatives (e.g., 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride) must be rigorously purified to avoid side reactions .
- Reaction Conditions : Temperature control (e.g., 0–5°C for sulfonylation steps) and solvent selection (e.g., dichloromethane for acylation) are critical to minimize hydrolysis or decomposition .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures ≥95% purity. HPLC or LC-MS validates purity .
Q. How does the structural configuration of this compound influence its physicochemical properties?
The compound’s structure includes:
- Sulfonylpiperazine Core : Enhances solubility in polar solvents and stabilizes interactions with biological targets via hydrogen bonding .
- Chloro-Methyl-Propoxy Substitution : Increases lipophilicity (logP ~3.2), impacting membrane permeability and bioavailability .
- Ketone Group : Facilitates derivatization (e.g., formation of oximes or hydrazones) for structure-activity relationship (SAR) studies .
X-ray crystallography (e.g., as in for analogous compounds) confirms planar geometry of the sulfonyl group, critical for receptor binding .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays involving this compound?
Contradictions (e.g., varying IC50 values across studies) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using validated cell lines (e.g., HEK293 for receptor binding) .
- Metabolic Interference : Use cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte co-incubation studies to assess metabolic stability .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation for GPCR targets) .
Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) of this compound?
Key strategies include:
- Analog Synthesis : Replace the propoxy group with ethoxy or isobutoxy to assess steric effects on potency. For example, highlights that bulkier substituents reduce solubility but enhance target affinity .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map electrostatic and hydrophobic features. The sulfonyl group is often a hydrogen bond acceptor, while the chloro-methyl group contributes to hydrophobic packing .
- Biological Profiling : Test analogs against panels of kinases or GPCRs (e.g., serotonin 5-HT6 or dopamine D2 receptors) to identify off-target effects .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Dosing Route : Intravenous (IV) administration (1–5 mg/kg in rodents) establishes baseline PK parameters (t1/2, Cmax). Oral dosing (10–20 mg/kg) evaluates bioavailability .
- Tissue Distribution : Radiolabel the compound (e.g., 14C at the ketone position) and use autoradiography or LC-MS/MS to quantify accumulation in target tissues (e.g., brain for CNS applications) .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, oxidation of the propoxy group to a carboxylic acid is a common metabolic pathway .
Q. What experimental strategies can address discrepancies between in vitro and in vivo efficacy data?
- Plasma Protein Binding : Measure free fraction using equilibrium dialysis; high protein binding (>95%) may reduce in vivo activity despite strong in vitro potency .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp >5 × 10⁻⁶ cm/s suggests CNS penetration) .
- Prodrug Design : Modify the ketone to a ketal or ester to improve solubility and absorption, as seen in for antifungal agents .
Q. How can computational modeling predict off-target interactions for this compound?
- Molecular Docking : Screen against databases like ChEMBL or PDBe-KB using AutoDock Vina. The piperazine moiety often interacts with aminergic receptors (e.g., α1-adrenergic) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks. Substituents like chloro-methyl groups may flag for hepatic CYP3A4 inhibition .
- Dynamic Simulations : Run 100-ns MD simulations to assess stability of target-ligand complexes (e.g., with kinases like PKM2, as in ) .
Q. Data Analysis and Interpretation
Q. How should researchers statistically validate contradictory results in dose-response studies?
- Replicate Experiments : Perform ≥3 independent assays with n=6 replicates per dose. Use ANOVA with post-hoc Tukey tests to identify outliers .
- Hill Slope Analysis : A slope <1 suggests cooperative binding or multiple binding sites. Compare with positive controls (e.g., ketoconazole in ) .
- Meta-Analysis : Pool data from multiple labs using random-effects models to account for inter-study variability .
Q. What are the best practices for comparing this compound to structural analogs in SAR studies?
Q. Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
